Product packaging for MMP13-In-1(Cat. No.:)

MMP13-In-1

Cat. No.: B11933155
M. Wt: 473.5 g/mol
InChI Key: SKEAGJWUKCNICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Matrix Metalloproteinases (MMPs) in Extracellular Matrix Dynamics

Matrix metalloproteinases (MMPs) constitute a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM) mdpi.comnih.gov. The ECM is a dynamic, complex network of proteins and molecules, including collagen, elastin, proteoglycans, and glycoproteins, providing structural support and regulating diverse cellular functions such as proliferation, migration, differentiation, and survival mdpi.comnih.govmdpi.com. MMPs are involved in normal physiological processes like embryonic development, reproduction, tissue remodeling, and wound healing wikipedia.orgersnet.orgnih.gov. Their activity is tightly controlled at multiple levels, including gene transcription, activation of their latent zymogen forms, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs) nih.goversnet.orgnih.gov. An imbalance between MMPs and TIMPs can lead to abnormal ECM degradation and contribute to disease progression nih.gov. Beyond ECM degradation, MMPs can also cleave non-matrix substrates, including cytokines, chemokines, growth factors, and cell surface receptors, thereby influencing cell signaling and the tissue microenvironment ersnet.orgnih.govresearchgate.net.

The Distinct Role of MMP-13 in Tissue Homeostasis and Disease Pathogenesis

MMP-13 is a specific member of the MMP family, encoded by the MMP13 gene wikipedia.org. It is particularly efficient at cleaving type II collagen, a major component of cartilage, but can also degrade other ECM components like type I, III, IV, IX, and X collagens, as well as aggrecan, fibronectin, and laminin (B1169045) wikipedia.orgersnet.orgnih.gov. While expressed at low levels in healthy adult tissues, its expression is significantly upregulated in various pathological conditions wikipedia.org. This elevated expression and activity of MMP-13 contribute to the excessive breakdown of the ECM, disrupting tissue structure and function and promoting disease progression in several contexts.

Osteoarthritis (OA) is a prevalent degenerative joint disease characterized by the progressive destruction of articular cartilage nih.govencyclopedia.pub. MMP-13 is considered a primary mediator of cartilage degradation in OA due to its potent type II collagenolytic activity nih.govencyclopedia.pubnih.gov. In osteoarthritic joints, chondrocytes and other joint tissues exhibit increased MMP-13 expression wikipedia.orgnih.govencyclopedia.pub. This leads to the excessive cleavage of type II collagen, weakening the cartilage structure nih.govencyclopedia.pub. The breakdown products of cartilage can further stimulate inflammatory responses and the release of more catabolic factors, including MMP-13, creating a vicious cycle that accelerates cartilage loss encyclopedia.pubscispace.com. Studies have shown that high levels of synovial fluid and serum MMP-13 are associated with knee structural abnormalities in OA patients, suggesting its potential as a biomarker scispace.com.

MMP-13 also plays a role in vascular remodeling, the structural and compositional changes that occur in blood vessels, and contributes to the development of atherosclerosis nih.govahajournals.orgmdpi.com. Atherosclerosis is characterized by the build-up of plaques within artery walls, involving inflammation, cell proliferation, and ECM remodeling mdpi.comnih.gov. MMP-13 has been detected in atherosclerotic plaques, where it contributes to the degradation of interstitial collagen, a key component of the fibrous cap that stabilizes plaques ahajournals.org. The breakdown of collagen by MMP-13 can weaken the fibrous cap, increasing the risk of plaque rupture, a critical event in cardiovascular disease mdpi.com. Studies in genetically modified mice have supported the role of MMP-13 in regulating collagen content and organization in atherosclerotic plaques ahajournals.org.

MMP-13 is frequently overexpressed in various cancer types and is implicated in multiple aspects of cancer progression, including tumor growth, invasion, angiogenesis, and metastasis aging-us.comnih.govresearchgate.net. Its ability to degrade ECM components facilitates the migration and invasion of cancer cells through tissue barriers aging-us.comoncotarget.com. MMP-13 can also release ECM-bound growth factors and signaling molecules that promote tumor cell proliferation and survival nih.gov. Furthermore, MMP-13 contributes to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis nih.gov. Elevated MMP-13 expression has been correlated with aggressive tumor phenotypes and poor prognosis in several cancers aging-us.comresearchgate.net. For example, MMP-13 is believed to be a primary protease aiding breast cancer metastasis to bone by degrading type I collagen, a major component of the bone ECM nih.goviiarjournals.org.

Emerging evidence highlights the involvement of MMP-13 in neuropathic conditions and neuroinflammation mdpi.comnih.gov. MMPs can contribute to neuroinflammation by cleaving ECM proteins, disrupting the blood-brain barrier, and modulating the activity of cytokines and chemokines nih.gov. MMP-13's ability to degrade the ECM can lead to structural changes in nerve tissues and affect the integrity of the blood-nerve barrier, facilitating inflammatory cell infiltration and potentially exacerbating nerve damage . MMP-13 has also been shown to process cytokines and chemokines, influencing inflammatory responses that contribute to neuropathic pain and degeneration . Studies suggest that MMP-13 activity underlies glucose-mediated neurotoxicity and plays a role in diabetic neuropathic pain researchgate.net.

Myocardial infarction (MI) leads to complex remodeling of the left ventricle, involving changes in the ECM that can impact cardiac function mdpi.comahajournals.org. MMPs, including MMP-13, play a significant role in this remodeling process mdpi.commdpi.comoup.com. Following MI, there is an increase in MMP activity, contributing to the degradation of the damaged ECM in the infarct region mdpi.comahajournals.org. While this initial degradation is necessary for clearing damaged tissue, excessive or dysregulated MMP activity can lead to adverse ventricular remodeling, characterized by thinning and expansion of the infarct scar and dilation of the ventricle, ultimately contributing to heart failure mdpi.comahajournals.orgahajournals.org. MMP-13 is one of the collagenases upregulated in the myocardium after MI, contributing to collagen breakdown oup.comahajournals.org. Studies in animal models have explored the effects of MMP inhibition on post-MI remodeling ahajournals.orgahajournals.org.

Emerging Research on MMP-13 in Other Fibrotic and Inflammatory Conditions

The role of MMP-13 extends to fibrotic and inflammatory conditions beyond arthritis. Fibrosis, characterized by excessive deposition of ECM, can affect various organs, including the lungs, liver, and kidneys. nih.govmdpi.comfrontiersin.org MMPs, including MMP-13, are involved in the complex processes of injury, repair, inflammation, and ECM remodeling that contribute to fibrosis. nih.gov

Research into the role of MMP-13 in fibrosis has yielded complex and sometimes conflicting results, suggesting context-dependent functions. In some experimental models of lung fibrosis, Mmp13 knockout mice exhibited reduced fibrosis and inflammation after injury. nih.goversnet.org Conversely, other studies in different models have suggested an anti-fibrotic role for MMP-13, where its deficiency led to exacerbated inflammation and increased fibrosis severity, potentially due to impaired ECM degradation or altered processing of inflammatory mediators like chemokines. nih.govmdpi.comfrontiersin.orgresearchgate.net For example, in vitro data indicates MMP-13 can cleave and inactivate certain chemokines, such as CCL2 (MCP-1), CCL7, and CXCL12, which could influence inflammatory cell recruitment. nih.gov

In the context of muscle diseases, studies involving fibro/adipogenic progenitors (FAPs) have shown that MMP-13 inhibition can promote adipogenesis and decrease fibrogenesis in vitro. cellphysiolbiochem.com This suggests a potential role for MMP-13 in regulating the differentiation of these progenitor cells, which contribute to muscle fibrosis and fatty infiltration. cellphysiolbiochem.com

The involvement of MMP-13 in atherosclerosis, a chronic inflammatory disease characterized by plaque formation in arteries, is also an area of emerging research. MMP-13's ability to degrade collagen is relevant to the remodeling of the arterial wall and the stability of atherosclerotic plaques. wikipedia.org

Strategic Rationale for the Development of Selective MMP-13 Inhibitors

Given the significant role of MMP-13 in the pathology of various diseases, inhibiting its activity presents a compelling therapeutic strategy. Early attempts to treat diseases like arthritis and cancer utilized broad-spectrum MMP inhibitors. However, these inhibitors often resulted in dose-limiting side effects, notably musculoskeletal syndrome (MSS), characterized by painful joint stiffening. wisdomlib.orghilarispublisher.comnih.gov This adverse effect was attributed to the non-selective inhibition of multiple MMPs essential for normal tissue homeostasis and ECM turnover. hilarispublisher.comnih.gov

The identification of MMP-13 as a key player in cartilage degradation and its distinct structural features, particularly a unique S1' pocket within its catalytic domain, provided a rationale for developing selective inhibitors. hilarispublisher.comnih.govnih.govresearchgate.net The strategic goal is to design compounds that potently inhibit MMP-13 while sparing other MMPs, thereby minimizing off-target effects and potentially avoiding the MSS observed with earlier, less selective inhibitors. wisdomlib.orghilarispublisher.commdpi.com

Selective MMP-13 inhibitors aim to restore the balance between ECM synthesis and degradation in diseased tissues without disrupting the normal functions of other MMPs. This targeted approach is expected to offer therapeutic benefits in conditions driven by excessive MMP-13 activity, such as osteoarthritis and potentially certain fibrotic conditions and cancers, with an improved safety profile compared to broad-spectrum inhibitors. wisdomlib.orgacs.org The development of such inhibitors often leverages structural insights into the MMP-13 active site to achieve high affinity and specificity. nih.govnih.govresearchgate.netacs.org

Research Findings on MMP13-In-1

This compound is a chemical compound that has been investigated as a potent and selective inhibitor of MMP-13. Research indicates that this compound demonstrates inhibitory activity against MMP-13 with an IC50 value of 16 nM. medchemexpress.cnmedchemexpress.com This low nanomolar IC50 suggests potent inhibition of the target enzyme.

While detailed research findings on this compound across the full spectrum of MMP-13-related diseases discussed in sections 1 and 1.2.6 were not extensively available in the provided sources, its characterization as a potent and selective MMP-13 inhibitor positions it as a valuable tool for investigating the specific roles of MMP-13 in various pathological processes, including those involving fibrosis and inflammation, and supports the strategic rationale for developing selective MMP-13 inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FN7O5 B11933155 MMP13-In-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24FN7O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H24FN7O5/c1-12-24-17(20-26-28-29(27-20)8-14-10-34-15(9-30)11-33-14)6-18(25-12)21(31)23-7-13-3-4-16(22)19(5-13)32-2/h3-6,14-15,30H,7-11H2,1-2H3,(H,23,31)

InChI Key

SKEAGJWUKCNICJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)CC4COC(CO4)CO

Origin of Product

United States

Molecular and Cellular Underpinnings of Mmp 13 Activity and Inhibition

Structural Biology of Matrix Metalloproteinase-13

MMP-13, like most MMPs, is synthesized as an inactive zymogen and possesses a modular structure. The mature, active enzyme typically includes a catalytic domain and a hemopexin-like domain, connected by a flexible hinge region. mdpi.comnih.govtandfonline.com

Architecture of the Catalytic Domain and Associated Motifs

The catalytic domain of MMP-13 is highly conserved among MMPs and is essential for its proteolytic function. mdpi.comnih.gov This domain adopts a compact, spherical structure composed of three α-helices and five β-sheets. mdpi.comnih.govnih.govmdpi.comahajournals.org A defining feature is the presence of a catalytic zinc ion, which is indispensable for substrate hydrolysis. nih.govmdpi.comahajournals.orgnih.gov This catalytic zinc is coordinated by three histidine residues within a conserved zinc-binding motif, typically represented as HEXXHXXGXXH. mdpi.comnih.govnih.gov In addition to the catalytic zinc, the catalytic domain also contains a second structural zinc ion and three structural calcium ions, which are vital for maintaining the enzyme's stability. mdpi.comnih.govnih.govmdpi.com The substrate-binding cleft is located within this domain, formed by specific structural elements including a β-strand, an α-helix, and connecting loops. ahajournals.org

Conformational Dynamics of the S1' Specificity Loop and S1'* Selectivity Pocket

Adjacent to the catalytic site is the S1' pocket, a key determinant of MMP substrate specificity and a critical region for achieving inhibitor selectivity. mdpi.comresearchgate.netresearchgate.netmdpi.com The S1' pocket is delimited by a flexible structural element known as the specificity loop or Ω-loop. researchgate.netmdpi.com This loop exhibits conformational dynamics, and its length and flexibility can vary among different MMPs, contributing to the distinct shapes and sizes of their S1' pockets. researchgate.netmdpi.comacs.org In MMP-13, the Ω-loop is noted for being longer and more flexible compared to other MMPs, and it encloses the S1'' specificity pocket. researchgate.net The dynamic nature of the S1' loop and the specific characteristics of the S1'* selectivity pocket in MMP-13 provide opportunities for the design of selective inhibitors that can bind deeply within this region. mdpi.comresearchgate.netmdpi.comacs.org Residues within this pocket, such as Thr245, Thr247, Lys249, Phe252, His222, and Tyr244, contribute to its chemical environment and interactions with ligands. researchgate.netmdpi.comnih.gov

Mechanisms Governing MMP-13 Expression and Proteolytic Activation

The expression and activity of MMP-13 are tightly controlled at multiple levels, including transcription, post-translational modification, and the action of endogenous inhibitors. mdpi.comnih.gov

Transcriptional Regulation by Specific Enhancers and Transcription Factors (e.g., AP-1, Runx-2, NF-κB, FOXO3a)

The transcription of the MMP13 gene is a major point of regulation. The promoter region of the human MMP13 gene contains binding sites for various transcription factors that respond to diverse stimuli, including growth factors, cytokines, and mechanical stress. wikipedia.orgmdpi.comdartmouth.edu Key transcription factors involved in MMP13 regulation include Activator Protein 1 (AP-1), Runt-related transcription factor 2 (Runx-2), Nuclear Factor-kappa B (NF-κB), and Forkhead Box O3a (FOXO3a). wikipedia.orgmdpi.comdartmouth.edumdpi.comresearchgate.netfrontiersin.orgnih.gov

AP-1, a dimeric transcription factor composed primarily of FOS and JUN proteins, is known to be involved in the transcriptional response of MMP13 to various stimuli, including inflammatory cytokines like IL-1. mdpi.comdartmouth.edumdpi.com Runx-2, a transcription factor critical for bone and cartilage development, is also a significant regulator of MMP13 expression, particularly in chondrocytes. dartmouth.edumdpi.comnih.gov Studies have shown that Runx-2 is required for IL-1 induction of MMP13 and can synergize with signaling pathways like p38 MAPK to enhance transcription. dartmouth.edu NF-κB, a central mediator of inflammatory responses, also plays a role in inducing MMP13 expression in response to inflammatory cytokines such as IL-1 and TNF-α. mdpi.comdartmouth.edunih.gov Furthermore, FOXO3a has been shown to transcriptionally activate MMP13, contributing to ECM breakdown. wikipedia.orgfrontiersin.org Other factors and binding sites implicated in MMP13 transcriptional regulation include PEA-3, Cbfal (binding to OSE-2 sites), and response elements for factors like HIF2α and TCF/LEF. wikipedia.orgmdpi.commdpi.comresearchgate.net Cytokines (IL-1, IL-6, TNF-α), growth factors (IGF-I, IGF-II, TGF-β1, PTHrP), and chemokines have also been demonstrated to modulate MMP13 gene expression. wikipedia.orgmdpi.comfrontiersin.org

Post-Translational Processing and Zymogen Activation Pathways

MMPs are synthesized as inactive zymogens (pro-MMPs) to prevent uncontrolled proteolytic activity. mdpi.comnih.goversnet.orgsigmaaldrich.com The latency of pro-MMP-13 is maintained by a cysteine residue within the pro-peptide domain, which coordinates with the catalytic zinc ion in the active site, effectively blocking substrate access. nih.govmdpi.comahajournals.orgnih.gov This is known as the "cysteine switch" mechanism, involving a conserved PRCGXPD motif. nih.govmdpi.comahajournals.org

Activation of pro-MMP-13 typically occurs extracellularly and involves the removal of this inhibitory pro-peptide domain through proteolytic cleavage. mdpi.comnih.goversnet.orguniprot.orguniprot.org This cleavage can be mediated by other active MMPs, including MMP-2, MMP-3, and MMP-14 (MT1-MMP), as well as other proteases like plasmin and trypsin-2. nih.govnih.govuniprot.orguniprot.orgresearchgate.net The activation process may involve multiple cleavage steps. uniprot.orguniprot.org Autocatalytic activation can also occur after an initial partial maturation step by another protease or through chemical modification of the cysteine residue, for example, by treatment with 4-aminophenylmercuric acetate (B1210297) (APMA) in vitro. sigmaaldrich.comuniprot.orguniprot.org While some MMPs can be activated intracellularly by furin, this mechanism is not as commonly highlighted for MMP-13 in the provided sources. ahajournals.orgersnet.org The removal of the pro-domain leads to a conformational change that exposes the catalytic zinc site, allowing water and substrate molecules to access the active cleft and enabling proteolytic activity. nih.gov

Modulation by Cytokines, Growth Factors, and Other Signaling Mediators

The expression and activity of MMP-13 are significantly influenced by a variety of signaling molecules present in the cellular microenvironment. Pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are known to induce MMP-13 expression in various cell types, including chondrocytes and synoviocytes. nih.govmdpi.comresearchgate.net This induction often occurs through the activation of specific signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com

Conversely, certain growth factors can exert inhibitory effects on MMP-13 expression. For instance, insulin-like growth factor-1 (IGF-1) has been shown to reduce MMP-13 levels in chondrocytes, a process potentially mediated by the extracellular signal-regulated kinase (ERK) pathway. nih.gov Transforming growth factor-beta 1 (TGF-β1) can have varied effects depending on the cell type, inducing MMP-13 expression in some fibroblasts. mdpi.com

Beyond direct transcriptional regulation, MMPs, including MMP-13, can also modulate the bioavailability and activity of cytokines and growth factors by cleaving them or releasing them from the ECM where they are sequestered. mdpi.comersnet.orgmdpi.com This proteolytic processing can either activate or inactivate these signaling molecules, thereby influencing downstream cellular responses and creating complex feedback loops that regulate ECM remodeling and cellular behavior. ersnet.org The release of growth factors like TGF-β from the ECM by MMP-13 can promote processes such as epithelial-mesenchymal transition (EMT) in tumor cells. mdpi.com

Enzymatic Characterization of MMP13-In-1 and Selective Inhibitors

The development of selective inhibitors targeting MMP-13 has been a significant area of research due to its prominent role in various diseases. nih.govpatsnap.com Unlike early broad-spectrum MMP inhibitors that often caused musculoskeletal side effects due to off-target inhibition, the focus has shifted to designing compounds with high selectivity for MMP-13. nih.govpatsnap.comnih.govnih.gov this compound is one such compound characterized for its inhibitory properties. medchemexpress.comtargetmol.com

Determination of Inhibitory Potency (IC50, Ki Values) against Recombinant MMP-13

Inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against recombinant human MMP-13. These values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

This compound has been reported as a potent inhibitor of MMP-13 with an IC50 value of 16 nM. medchemexpress.comtargetmol.com This indicates that relatively low concentrations of this compound are sufficient to inhibit MMP-13 activity.

Several other selective MMP-13 inhibitors have been characterized with nanomolar potency. For example, BI-4394 has an reported IC50 of 1 nM, and AQU-019 has an IC50 of 4.8 nM against recombinant human MMP-13 catalytic domain. opnme.comnih.gov CTS-1027 is another potent inhibitor with an IC50 of 0.5 nM for MMP-13. medchemexpress.com

Table 1 summarizes the inhibitory potency of this compound and selected other selective MMP-13 inhibitors against recombinant human MMP-13.

Table 1: Inhibitory Potency against Recombinant Human MMP-13

CompoundIC50 (nM)Ki (nM)
This compound16Not specified in sources
BI-43941Not specified in sources
AQU-0194.8Not specified in sources
CTS-10270.5Not specified in sources

Kinetic Analysis of MMP-13-In-1's Inhibition Mechanism

Understanding the kinetic mechanism by which an inhibitor interacts with its target enzyme is crucial for characterizing its mode of action. While specific detailed kinetic analysis for this compound is not extensively reported in the provided search results, studies on other selective MMP-13 inhibitors reveal different mechanisms, including competitive and non-competitive inhibition. scbt.comacs.orgresearchgate.net

Traditional MMP inhibitors often function by chelating the catalytic zinc ion in the enzyme's active site, typically exhibiting a competitive inhibition mechanism with respect to the substrate. rde.ac However, to achieve higher selectivity and avoid off-target effects, many newer selective MMP-13 inhibitors are designed to bind to exosites or allosteric sites outside the catalytic pocket, or employ non-zinc-binding mechanisms. nih.govnih.govacs.orgresearchgate.netencyclopedia.pubnih.govunina.itmdpi.comnih.gov

Some selective MMP-13 inhibitors have been characterized as non-competitive inhibitors, meaning they bind to a site distinct from the substrate-binding site. acs.orgresearchgate.net This can lead to a decrease in the maximum reaction velocity without affecting the substrate binding affinity. Other inhibitors might exhibit slow-binding kinetics. nih.gov The specific kinetic profile of this compound would require dedicated enzymatic studies to determine its precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-mode).

Comprehensive Selectivity Profiling Against a Panel of Other MMP Isoforms and Related Proteases

A critical aspect of characterizing a selective MMP-13 inhibitor is evaluating its activity against a broad panel of other MMP isoforms and related proteases. This profiling is essential to demonstrate the compound's specificity for MMP-13 and to predict potential off-target effects. nih.govnih.govopnme.comosti.gov

Selective MMP-13 inhibitors are designed to have significantly lower potency (higher IC50 or Ki values) against other MMPs such as MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-14, as well as other proteases. nih.govnih.govopnme.comnih.govmedchemexpress.comosti.gov High selectivity over other MMPs, particularly MMP-1 and MMP-8 which are also collagenases, is crucial to avoid the musculoskeletal syndrome observed with earlier broad-spectrum inhibitors. nih.govnih.gov

While detailed selectivity data for this compound against a large panel is not provided in the immediate search results beyond it being described as "selective" medchemexpress.comtargetmol.com, data for other highly selective MMP-13 inhibitors illustrate the desired profile. For example, BI-4394 shows over 1,000-fold selectivity against several other MMPs. opnme.com AQU-019 demonstrates very high selectivity, with IC50 values against MMP-1, -2, -3, -7, -12, and -14 all exceeding 100,000 nM, compared to its 4.8 nM IC50 for MMP-13. nih.gov

Table 2 provides illustrative selectivity data for AQU-019, a well-characterized selective MMP-13 inhibitor.

Table 2: Selectivity Profile of AQU-019 against Various MMPs

MMP IsoformIC50 (nM)
MMP-1>100000
MMP-2>100000
MMP-3>100000
MMP-7>100000
MMP-898000
MMP-974000
MMP-101000
MMP-12>100000
MMP-134.8
MMP-14>100000

Assessment of Allosteric Versus Active Site Inhibition

MMP-13 inhibitors can exert their effect by binding to the catalytic active site, which contains the essential zinc ion, or by binding to allosteric sites or exosites located elsewhere on the enzyme. nih.govnih.govacs.orgresearchgate.netencyclopedia.pubnih.govunina.itmdpi.comnih.gov

Active site inhibitors, particularly those that chelate the catalytic zinc ion, were common in early MMP inhibitor design. nih.gov However, the high structural homology of the active sites across different MMPs contributed to a lack of selectivity. nih.govnih.govencyclopedia.pub

Selective MMP-13 inhibitors often achieve their specificity by interacting with regions outside the highly conserved active site, such as the S1' subsite or other exosites. nih.govacs.orgresearchgate.netencyclopedia.pubunina.it These regions can exhibit greater sequence and structural variability among MMP isoforms, allowing for the design of compounds that bind preferentially to MMP-13. encyclopedia.pub

Studies involving kinetic analysis, mutational analysis, and co-crystallography are used to determine whether an inhibitor binds to the active site or an allosteric site. acs.orgresearchgate.netnih.gov For instance, non-competitive inhibition kinetics can suggest binding to an allosteric site. acs.orgresearchgate.net Co-crystal structures of MMP-13 in complex with inhibitors can directly visualize the binding location. nih.govopnme.comunina.it Some inhibitors may even exhibit a dual binding mode, interacting with both the active site and an allosteric site. nih.govmdpi.comnih.gov

While the specific binding mode of this compound is not detailed in the provided search results, its reported potency and selectivity suggest it likely employs a mechanism that confers specificity, potentially involving interactions with the S1' subsite or an allosteric site, consistent with the design strategies for other potent and selective MMP-13 inhibitors. nih.govencyclopedia.pubunina.it

Discovery, Design, and Optimization of Mmp13 in 1 and Analogues

Computational Methodologies for MMP-13 Inhibitor Identification

Computational techniques are integral to accelerating the process of discovering and designing MMP-13 inhibitors. These methods enable the virtual screening of vast chemical libraries and facilitate the prediction of how potential ligands interact with the enzyme. nih.govunina.it

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking simulations are utilized to predict the most probable binding orientation (pose) and the strength of binding (affinity) of a ligand within the active site of MMP-13. unina.itajol.inforesearchgate.net This technique models the enzyme and the ligand with a degree of flexibility, exploring various conformations to identify the energetically most favorable binding configuration. unina.itajol.info Extending beyond static docking, molecular dynamics (MD) simulations provide insights into the stability of the ligand-enzyme complex and the dynamic aspects of the binding process by simulating their movements and interactions over time. ajol.inforesearchgate.netrjpharmacognosy.irmdpi.com MD simulations can highlight crucial interactions, including hydrogen bonds and hydrophobic interactions, and demonstrate how the enzyme's structure, particularly flexible elements like the S1' specificity loop, adapts upon ligand binding. ajol.infomdpi.comrsc.org These simulations contribute to a deeper understanding of the molecular basis for inhibitor potency and selectivity. researchgate.netmdpi.com

Application of Quantitative Structure-Activity Relationship (QSAR) Models in Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to establish a mathematical correlation between the chemical structure of a set of compounds and their observed biological activity, such as the inhibition of MMP-13. hilarispublisher.comscialert.netgsconlinepress.comwisdomlib.orggsconlinepress.com Through the analysis of datasets containing compounds with known structures and their corresponding activities, QSAR models can pinpoint molecular descriptors that show a statistically significant relationship with inhibitory potency. hilarispublisher.comwisdomlib.orggsconlinepress.com These descriptors can encompass various structural attributes, including electronic characteristics, lipophilicity, and spatial arrangements. hilarispublisher.comscialert.netgsconlinepress.comgsconlinepress.com The resulting QSAR models can then be applied to predict the activity of novel, unsynthesized compounds and to guide the design of new inhibitors with enhanced potency and desirable properties. wisdomlib.org Studies employing QSAR in the context of MMP-13 inhibitors have underscored the importance of specific chemometric descriptors in influencing inhibitory activity. hilarispublisher.comwisdomlib.orggsconlinepress.com

Lead Identification Strategies for Selective MMP-13 Inhibitors

The process of identifying initial lead compounds with promising activity against MMP-13 and subsequently optimizing them for selectivity is a pivotal stage in the drug discovery pipeline.

High-Throughput Screening Campaigns for Novel Chemical Scaffolds

High-Throughput Screening (HTS) involves the rapid, automated screening of extensive libraries containing chemically diverse compounds to identify those that exhibit a desired biological effect, such as inhibiting MMP-13. mdpi.comnih.govscispace.comacs.org HTS campaigns have been instrumental in the discovery of novel chemical scaffolds that can serve as foundational structures for the development of MMP-13 inhibitors. nih.govscispace.comacs.org By evaluating large numbers of compounds, HTS can uncover previously unrecognized structures with inhibitory activity that might not have been predicted through computational methods alone. nih.govscispace.com Initial weak inhibitors identified via HTS can then undergo further optimization through medicinal chemistry efforts to improve their potency and selectivity. scispace.comacs.orgnih.gov

Fragment-Based Drug Discovery for Targeted MMP-13 Inhibition

Fragment-Based Drug Discovery (FBDD) is an approach that involves screening libraries composed of small molecular fragments, typically with low molecular weights, which exhibit weak binding to the target protein. nih.govresearchgate.netnih.gov Once fragments that bind to MMP-13 are identified, often through techniques such as X-ray crystallography or NMR spectroscopy, they are then modified or joined together to create more potent and selective lead compounds. researchgate.netnih.govresearchgate.netnih.govacs.org FBDD can be particularly effective in targeting specific binding sites or regions within the enzyme, such as the S1' pocket of MMP-13, which is known to be a key determinant of selectivity. researchgate.netnih.govacs.org This methodology allows for an efficient exploration of chemical space and facilitates the rational design of inhibitors based on structural insights derived from fragment binding. nih.govresearchgate.netnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
MMP13-In-1Not found
MMP-134322 genecards.org
MMP13-IN-345376872 nih.gov
CL-821985289110 biorxiv.org
WAY-170523Not found
Ilomastat60805 harvard.edu
GM6001132519 acs.org

Data Table

While specific detailed data directly linking this compound to its design process through the outlined methods were not extensively available in the public search results, the literature demonstrates the application of these techniques in the discovery and optimization of related MMP-13 inhibitors. For example, studies on compounds like CL-82198 and WAY-170523 illustrate how HTS, NMR, and computer-aided design were used to identify and optimize leads based on their interaction with the MMP-13 S1' pocket. scispace.com Similarly, QSAR studies have provided models correlating structural descriptors with MMP-13 inhibitory activity for various series of compounds. hilarispublisher.comwisdomlib.orggsconlinepress.com High-throughput screening campaigns have successfully identified numerous initial hits for MMP-13 inhibition. nih.govscispace.comacs.org

Identification of Non-Zinc Binding Inhibitors for Improved Selectivity

A significant strategy to overcome the selectivity issues associated with zinc-binding inhibitors has been the identification and development of non-zinc binding inhibitors. acs.orgnih.govresearchgate.netnih.gov These inhibitors achieve potency and selectivity by interacting with regions of the enzyme outside the immediate zinc coordination sphere, often burying themselves deeper within specific subsites like the S1' pocket. acs.orgunina.itnih.gov This alternative binding mode reduces the likelihood of inhibiting other metalloenzymes that also possess a catalytic zinc ion. nih.gov

Several classes of non-zinc binding MMP-13 inhibitors have been reported. For instance, pyrimidinedicarboxamide derivatives have been identified as a class of molecules that bind to an allosteric site within the S1' side pocket of MMP-13, demonstrating good selectivity and potency. nih.govacs.orgresearchgate.net Other scaffolds, such as pyrimidinedione and quinazolinone, have also been explored for their ability to bind to the S1' exosite without interacting with the catalytic zinc. acs.org The binding mode of some non-zinc binding inhibitors has been confirmed through co-crystallization studies, revealing their interaction within the S1' pocket and extending into an additional S1' side pocket unique to MMP-13. rcsb.orgresearchgate.net This distinct binding site contributes significantly to their observed selectivity profile. researchgate.net

Scaffold Hopping and Diversity-Oriented Synthesis

Scaffold hopping and diversity-oriented synthesis (DOS) are valuable strategies employed in drug discovery to identify novel chemical structures with desired biological activity and improved properties. unina.itacs.orgrsc.org Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a structurally different one while retaining or improving the activity and selectivity. This approach can lead to compounds with better pharmacokinetic profiles or reduced off-target effects. unina.it

Diversity-oriented synthesis, on the other hand, focuses on generating a wide array of structurally diverse molecules from common building blocks through the application of various chemical reactions. acs.orgrsc.org This strategy aims to explore a broader chemical space, increasing the chances of discovering novel chemotypes with desired biological activities, including selective MMP-13 inhibition. While specific details on the application of scaffold hopping and DOS directly leading to the discovery or optimization of this compound were not extensively detailed in the search results, these methodologies are generally applied in lead finding and optimization campaigns for identifying novel MMP-13 inhibitor scaffolds and exploring chemical diversity around promising hits. unina.itresearchgate.net For example, studies have explored modifying existing scaffolds, such as isatin-based structures, through "open" forms to investigate their activity against MMPs, including MMP-13. researchgate.net

Structure-Activity Relationship (SAR) and Lead Optimization of this compound and Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to the lead optimization process, aiming to understand how modifications to the chemical structure of a compound affect its biological activity. For MMP-13 inhibitors, SAR studies have focused on enhancing potency, improving selectivity over other MMPs, and optimizing pharmacokinetic properties. nih.govnih.govresearchgate.netnih.gov Lead optimization campaigns for MMP-13 inhibitors, including those structurally related to this compound, have involved rational design and synthesis of modified derivatives to probe the interactions within the MMP-13 active site and surrounding pockets. acs.orgnih.govnih.gov

Rational Design and Synthesis of Modified Derivatives

Rational design, guided by structural information from X-ray crystallography and computational modeling, plays a crucial role in the synthesis of modified derivatives. patsnap.comacs.orgresearchgate.netnih.gov By understanding the binding interactions between the inhibitor and key residues within the MMP-13 active site, specific modifications can be designed to enhance favorable interactions or minimize unfavorable ones. For instance, modifications have been made to extend inhibitors into the S1' pocket or to introduce functional groups that can form hydrogen bonds with specific amino acid residues. hilarispublisher.comacs.org The synthesis of these modified derivatives allows for the systematic evaluation of their impact on potency and selectivity. acs.orgnih.gov

Optimization of Functional Groups for Enhanced Potency and Selectivity

Optimization of functional groups is a key aspect of SAR studies. Different functional groups at various positions on the inhibitor scaffold are explored to enhance binding affinity and improve selectivity. For inhibitors targeting the S1' pocket, the nature and size of hydrophobic groups occupying this pocket are critical for potency. mdpi.comacs.org Modifications to functional groups can also influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. nih.govnih.govnih.gov For example, replacing certain groups with others, like incorporating a carboxylic acid, has been shown to improve microsomal stability. nih.gov The introduction of polar groups has also been explored to enhance solubility. nih.govnih.gov

Strategies for Specificity Enhancement through S1' and S1'* Pocket Occupancy

A major strategy for achieving high selectivity for MMP-13 has been to design inhibitors that specifically occupy the S1' and the adjacent S1'* pockets. hilarispublisher.comnih.govresearchgate.netresearchgate.net The unique structural features of these pockets in MMP-13, particularly the flexible S1' specificity loop and the presence of the S1'* pocket, allow for differential binding compared to other MMPs. mdpi.comnih.govresearchgate.netresearchgate.net Inhibitors designed to optimally fit and interact with the residues lining these pockets can achieve high potency against MMP-13 while showing minimal activity against other MMPs where these pockets differ in size, shape, or amino acid composition. mdpi.comacs.orgnih.govresearchgate.net Crystal structures have confirmed that highly selective non-zinc binding inhibitors indeed bind within the S1' pocket and extend into the S1'* side pocket. rcsb.orgresearchgate.net

Development of Radiotracers for Molecular Imaging Applications

Beyond their therapeutic potential, selective MMP-13 inhibitors have also been explored for their utility as radiotracers for molecular imaging techniques such as Positron Emission Tomography (PET). nih.govacs.orgacs.org Molecular imaging allows for the noninvasive visualization and quantification of biological processes in vivo, and radiolabeled MMP inhibitors can be used to detect and assess the activity of MMPs in various diseases where their expression is dysregulated. nih.govacs.org

The development of MMP-13 selective radiotracers involves the synthesis of inhibitors labeled with positron-emitting isotopes like carbon-11 (B1219553) or fluorine-18. acs.orgacs.org These radiolabeled compounds are designed to retain their high affinity and selectivity for MMP-13. acs.orgacs.org Preclinical studies in animal models have evaluated the pharmacokinetic properties, metabolic stability, and target-specific binding of these radiotracers. acs.orgacs.orgmedchemexpress.com For instance, quinazoline-2-carboxamide-based scaffolds have been used to develop selective PET radiotracers for imaging MMP-13 in atherosclerosis. acs.orgnih.gov Studies have shown that these radiotracers can specifically bind to MMP-13 within atherosclerotic plaques. acs.orgnih.gov While specific radiotracer development directly linked to "this compound" by name was not prominently found, the research on developing selective MMP-13 inhibitors as radiotracers is an active area, utilizing scaffolds and design principles similar to those employed for therapeutic inhibitors. acs.orgacs.org

Below is a table summarizing some research findings related to MMP-13 inhibitors and their activity:

Compound Class / ScaffoldBinding ModeKey Feature(s)Selectivity ProfileReference(s)
PyrimidinedicarboxamideNon-zinc bindingBinds in S1' side pocket unique to MMP-13High selectivity over other MMPs nih.govacs.orgresearchgate.net
Pyrrolidinone-based hydroxamateZinc-bindingOccupies S1' pocketPotent against MMP-13, selectivity varies with P1' group acs.org
Quinazoline-2-carboxamideNon-zinc bindingOccupies deep S1' pocket and adjacent branchHighly selective over other MMPs researchgate.netacs.org
2-(arylmethylthio)-cyclopentapyrimidin-4-oneNon-zinc bindingBinds in S1'* specificity pocket within S1' subsiteHighly selective for MMP-13 nih.gov
N-O-Isopropyl sulfonamido-based hydroxamateZinc-bindingAccommodates large substituents in S1' pocketNanomolar activity and high selectivity for MMP-13 mdpi.com
Carboxylic acid inhibitorsNon-zinc bindingBind within substrate-binding site without chelating ZnHigh selectivity versus other MMPs mdpi.comresearchgate.netnih.gov

Preclinical Evaluation of Mmp13 in 1 Efficacy in Disease Models

In Vitro and Ex Vivo Cellular and Tissue-Based Investigations

Preclinical studies utilizing in vitro and ex vivo models have been instrumental in elucidating the effects of MMP-13 inhibition on cartilage degradation and cellular functions.

Inhibition of Type II Collagen Cleavage in Cartilage Explant Models

MMP-13 is recognized as a primary enzyme responsible for the initial cleavage of triple helical type II collagen, a critical step in cartilage degradation in conditions like OA. dartmouth.eduresearchgate.netnih.govmdpi.commdpi.comencyclopedia.pubresearchgate.net Studies using cartilage explants, derived from sources such as bovine articular cartilage and human osteoarthritic cartilage, have demonstrated that inhibiting MMP-13 significantly reduces the degradation of type II collagen. dartmouth.eduresearchgate.netmdpi.comresearchgate.netresearchgate.net For instance, selective MMP-13 inhibitors have been shown to completely block type II collagen degradation in bovine explants. researchgate.net In human OA cartilage explants, these inhibitors demonstrated substantial efficacy, achieving up to 80% inhibition of collagen degradation. researchgate.net Investigations employing models of cartilage degradation induced by inflammatory cytokines like interleukin-1 (IL-1) and oncostatin M (OSM) have further confirmed that MMP-13 inhibitors effectively reduce the release of C1,C2 fragments, which are indicative of type II collagen breakdown. researchgate.net Furthermore, a GelMA-alginate hydrogel-based in vitro OA model also showed significant inhibition of type II collagen breakdown, quantified by measuring C2C concentration via ELISA, following treatment with MMP-13 inhibitors. mdpi.com

Table 1: Inhibition of Type II Collagen Cleavage by MMP-13 Inhibitors in Cartilage Explant Models

Model TypeSource MaterialInducing Agent (if any)Measured OutcomeObserved Effect of MMP-13 InhibitionSource
Cartilage ExplantBovine Articular CartilageNoneType II Collagen DegradationComplete Blockade researchgate.net
Cartilage ExplantHuman Osteoarthritic Cart.NoneType II Collagen DegradationUp to 80% Inhibition researchgate.net
Cartilage ExplantBovine Articular CartilageIL-1α and OSMC1,C2 ReleaseInhibition researchgate.net
Cartilage ExplantHuman Osteoarthritic Cart.IL-1α and OSMC1,C2 ReleaseInhibition researchgate.net
Hydrogel-based OA ModelGelMA-alginate (in vitro)IL-1β and TNF-αC2C Concentration (ELISA)Significant Inhibition mdpi.com

Modulation of Extracellular Matrix Turnover in Primary Cell Cultures

Matrix metalloproteinases, including MMP-13, play a crucial role in the dynamic processes of extracellular matrix (ECM) turnover and proteolytic degradation. cloud-clone.comcellapplications.comsigmaaldrich.cn MMP-13 possesses broad substrate specificity and is capable of cleaving various components of the ECM beyond type II collagen, including other collagen types (I, III, IV, IX, X, XIV), fibronectin, and aggrecan. cloud-clone.comcellapplications.comscienceopen.com This broad activity underscores its significant role in modulating ECM degradation and influencing cell-matrix interactions. cloud-clone.com Studies have shown that disrupting MMP-13 activity can lead to impaired ECM remodeling. nih.gov Investigations using primary human osteoarthritic chondrocytes have revealed that the expression and activity of MMP-13 are regulated by various factors present in the cellular environment, including pro-inflammatory cytokines such as IL-1β and tumor necrosis factor alpha (TNF-α). researchgate.net4movingbiotech.com Furthermore, research into the role of long non-coding RNAs (lncRNAs) has indicated their involvement in regulating MMP-13 expression, thereby affecting the balance between ECM synthesis and degradation in chondrocytes. frontiersin.org

Effects on Chondrocyte Metabolism and Differentiation Pathways

MMP-13 is known to play a significant role in chondrocyte differentiation, particularly within the context of endochondral ossification. nih.govwikipedia.org In the pathological setting of OA, the presence of inflammatory cytokines stimulates the expression of MMP-13 in chondrocytes, contributing to cartilage degradation and impacting chondrocyte metabolic processes. dartmouth.edumdpi.com Research indicates a link between MMP-13 activity and ECM remodeling and alterations in regulatory factors that can disrupt the normal homeostatic state of chondrocytes. nih.gov Studies involving the reduction or absence of MMP-13 expression (knockdown or loss) in primary chondrocytes have demonstrated an impediment to their differentiation. nih.gov This effect is associated with the inhibition of expression or activation of key regulatory factors such as Runx2, β-catenin, and VEGF. nih.gov Furthermore, changes in MMP-13 levels and ECM remodeling have been linked to changes in the subcellular localization of Sox9, a critical transcription factor involved in regulating chondrocyte differentiation. nih.gov Signaling pathways, such as the Sema3A-Nrp1 pathway, have also been shown to modulate MMP-13 expression in human osteoarthritic chondrocytes; knockdown of Neuropilin-1 (NRP1), a component of this pathway, resulted in a notable downregulation of MMP-13 gene expression. mdpi.com The influence of lncRNAs on chondrogenic differentiation and ECM dynamics has also been observed to be mediated, in part, through their effects on MMP-13 expression. frontiersin.org

Analysis of MMP13-In-1's Impact on Inflammatory Responses in Microglia

Studies investigating the role of MMP-13 in the central nervous system, particularly in the context of neuroinflammation, have examined its impact on microglial cells. It has been observed that exposure to mutant alpha-synuclein (B15492655) can lead to increased expression of MMP-13 in microglia. nih.govfrontiersin.orgnih.gov Furthermore, direct exposure of microglia to MMP-13 itself has been shown to induce morphological changes in these cells and promote the release of pro-inflammatory mediators, specifically TNFα and MMP9. nih.govfrontiersin.org Interestingly, the release of IL1β was not significantly promoted by MMP-13 exposure in these studies, suggesting that the pathway through which MMP-13 activates microglia may differ from that triggered by alpha-synuclein. nih.govfrontiersin.org MMP-13 exposure also led to an increase in the expression of CD68, a marker associated with lysosomal activity, in microglia, potentially indicating alterations in the lysosomal pathway. nih.govfrontiersin.org Beyond the central nervous system, MMP-13 has been shown to enhance the phagocytic capabilities of dendritic cells. frontiersin.orgnih.gov In the context of neurodegenerative disorders, microglial expression of MMP-13 has been found to be upregulated in response to amyloid beta. frontiersin.orgnih.gov

Table 2: Effects of MMP-13 on Microglial Inflammatory Responses

StimulusCell TypeObserved Effect on MMP-13Impact on MicrogliaPro-inflammatory Mediator ReleaseSource
Mutant α-SynucleinMicrogliaIncreased ExpressionInduced Pro-inflammatory Phenotype, Morphology ChangeTNFα, MMP9, IL1β (from α-syn) nih.govfrontiersin.orgnih.gov
Recombinant MMP-13MicrogliaN/AInduced Morphology Change, Altered Lysosomal Pathway?TNFα, MMP9 nih.govfrontiersin.org
Amyloid BetaMicrogliaUpregulated ExpressionN/AN/A frontiersin.orgnih.gov

In Vivo Efficacy Studies in Genetically Modified and Inducible Animal Models

The preclinical evaluation of MMP-13 inhibition has extended to in vivo studies using various animal models designed to mimic aspects of human diseases, particularly osteoarthritis.

Evaluation of this compound in Experimental Osteoarthritis Models

Selective inhibitors of MMP-13 have been evaluated for their efficacy in several experimental animal models of arthritis. researchgate.netnih.govmdpi.comresearchgate.netscienceopen.com4movingbiotech.comsamipubco.comresearchgate.net In the SCID mouse co-implantation model of rheumatoid arthritis, which involves significant cartilage destruction, treatment with an MMP-13 inhibitor resulted in a substantial 75% reduction in cartilage destruction. scienceopen.com The collagen-induced arthritis (CIA) model in mice has also been used, where an MMP-13 inhibitor led to a significant and dose-dependent decrease in cartilage erosion; for example, a 38% reduction was observed at a dose of 30 mg/kg. scienceopen.com However, in the antigen-induced arthritis (AIA) model in rabbits, the specific MMP-13 inhibitor tested did not demonstrate significant effects on the loss of proteoglycans or the extent of cartilage erosions. scienceopen.com

Other widely used models for evaluating OA interventions include the monoiodoacetate (MIA)-induced OA model in rats, which assesses cartilage degradation, and the surgical medial meniscus tear (DMM) model in rats and mice, used to evaluate chondroprotective effects in a chronic disease setting. researchgate.netresearchgate.net Studies using the rat collagenase OA model have shown that interventions leading to decreased MMP-13 expression, such as treatment with secretome, can exert a significant anti-degradation effect. samipubco.com Furthermore, genetic approaches, such as using siRNA to knockdown MMP-13 in surgically induced mouse OA models, have demonstrated significant improvements in the progression of OA and reduced tibial cartilage erosion. nih.govencyclopedia.pub Conversely, the creation of transgenic mice with cartilage-restricted expression of a constitutively active form of MMP-13 resulted in joint pathology closely resembling OA, providing strong in vivo evidence for the role of MMP-13 in the disease. nih.gov A specific MMP-13 inhibitor, A4727, showed efficacy in reducing histological damage in the mouse DMM model. researchgate.net Another study evaluating intra-articular liraglutide, which reduced MMP-13 production, in the rat collagenase OA model, reported reduced cartilage degradation based on histological assessment. 4movingbiotech.com

Table 3: Efficacy of MMP-13 Inhibition in Experimental Osteoarthritis Models

Animal ModelSpeciesIntervention TypeMeasured OutcomeObserved Effect of MMP-13 InhibitionSource
SCID Mouse Co-implantation (RA model)MouseMMP-13 InhibitorCartilage Destruction75% Reduction scienceopen.com
Collagen-Induced Arthritis (CIA)MouseMMP-13 InhibitorCartilage ErosionDose-dependent Decrease (e.g., 38% at 30 mg/kg) scienceopen.com
Antigen-Induced Arthritis (AIA)RabbitSpecific MMP-13 InhibitorProteoglycan Loss, Cartilage ErosionsNo Significant Effects scienceopen.com
Monoiodoacetate (MIA)-Induced OARatMMP-13 InhibitorCartilage DegradationModulated Cartilage Damage researchgate.net
Surgical Medial Meniscus Tear (DMM)MouseMMP-13 Inhibitor (A4727)Histological Damage (OARSI score)Reduced Damage researchgate.net
Surgical Induced OA (Genetic Knockdown)MouseMMP-13 siRNAOA Progression, Tibial Cartilage ErosionSignificant Improvement, Less Erosion nih.govencyclopedia.pub
Collagenase OA ModelRatSecretome (decreases MMP-13)Cartilage DegradationSignificant Anti-degradation Role samipubco.com
Collagenase OA ModelRatIntra-articular Liraglutide (reduces MMP-13)Cartilage DegradationReduced Degradation 4movingbiotech.com

Preclinical Pharmacokinetic Evaluation of this compound Analogues

Analysis of Clearance Mechanisms

Understanding the clearance mechanisms of this compound is essential for assessing its pharmacokinetic profile and predicting its behavior in vivo. Studies involving MMP-13 inhibitors, including compounds structurally related to this compound, have investigated their metabolic stability. For example, research on quinazoline-2-carboxamides, a class of selective PET radiotracers for MMP-13 imaging that includes a compound referred to as "compound 5j" (identified elsewhere as MMP-13-IN-1), has provided insights into clearance. This compound showed substantial renal clearance in ApoE−/− mice models medchemexpress.com. It also exhibited high metabolic stability in these models medchemexpress.com. Another study focusing on indole (B1671886) inhibitors of MMP-13 highlighted that high clearance observed with some compounds was due to ester hydrolysis, prompting efforts to identify more metabolically stable replacements acs.org. In vitro stability studies using liver microsomes from different species (human, rat, and mouse) are commonly employed to assess metabolic stability nih.gov.

Investigation of Tissue Distribution Patterns

Investigating the tissue distribution patterns of this compound provides critical information about where the compound accumulates in the body, which is relevant to both efficacy and potential off-target effects. Studies using MMP-13-In-1 (compound 5j) in ApoE−/− mice models have shown low uptake in metabolic organs medchemexpress.com. Minimal retention of radioactivity was observed in myocardial tissue, while substantial renal clearance was noted medchemexpress.com. Relatively low levels of radioactivity were detected in most other measured organs, with the exceptions of the pancreas and spleen medchemexpress.com. This distribution profile, characterized by substantial renal clearance and low uptake in many organs, suggests a favorable pattern for targeting specific sites of elevated MMP-13 activity while minimizing systemic exposure.

Advanced Molecular Imaging in Preclinical Setting

Advanced molecular imaging techniques play a vital role in preclinical research of MMP-13 inhibitors by allowing for non-invasive visualization and quantification of MMP-13 activity and compound distribution in living animals.

Utilization of PET Imaging to Visualize MMP-13 Activity In Vivo

Positron Emission Tomography (PET) imaging is a powerful tool for visualizing and quantifying biological processes in vivo. The development of selective PET radiotracers for MMP-13 allows for the non-invasive assessment of MMP-13 activity, which can be particularly useful in disease models where MMP-13 is upregulated mdpi.com. Preclinical PET/CT studies in disease models with known MMP upregulation, such as tumor and atherosclerotic plaque models, are important for evaluating the utility of these tracers mdpi.com. While some biphenyl (B1667301) sulfonamide based MMPI radiotracers have shown strong inhibitory activity on MMP-13 in vitro, in vivo PET imaging data for these specific compounds have not always been reported mdpi.com. However, other radiolabeled MMP inhibitors, such as a [11C]-labeled N-sulfonylamino acid derivative, have demonstrated favorable pharmacokinetics and appear suitable for PET imaging of MMP activity mdpi.com. Selective PET radiotracers, such as quinazoline-2-carboxamides, have been developed and evaluated for MMP-13 imaging in atherosclerosis researchgate.netmedchemexpress.com.

Application of Fluorescence Molecular Tomography (FMT) for Real-Time Monitoring

Fluorescence Molecular Tomography (FMT) is another imaging modality used in preclinical studies, offering real-time monitoring capabilities. FMT can be used with fluorescent probes that are activated by specific MMPs, including MMP-13, to visualize enzyme activity in vivo ors.orgplos.orgnih.gov. This technique has been applied in various disease models, such as osteoarthritis and lung adenocarcinoma ors.orgplos.orgnih.govresearchgate.netnih.gov. In a study using a mouse model of lung adenocarcinoma, FMT with an MMP-specific fluorescent probe revealed increased fluorescent signals in adenomas and adenocarcinomas, starting between weeks 4 and 8, with the signal intensity increasing over time plos.orgnih.gov. Subsequent analysis confirmed significant overexpression of only Mmp-13 in these mouse lung tumors plos.orgnih.govresearchgate.netnih.gov. FMT has also been used to detect MMP-13 mRNA levels in mouse models of osteoarthritis, demonstrating the feasibility of early detection using molecular beacons delivered by nanoparticles ors.org.

Integration of Imaging with Therapeutic Efficacy Assessments

Integrating molecular imaging with assessments of therapeutic efficacy provides a comprehensive approach to preclinical evaluation. Imaging techniques like PET and FMT can be used to monitor changes in MMP-13 activity in response to treatment with inhibitors like this compound. This allows researchers to correlate the level of enzyme inhibition or the reduction in disease-associated MMP-13 expression with observed therapeutic outcomes. For example, in the atherosclerosis study using MMP-13-In-1 (compound 5j), molecular imaging was used to monitor MMP-13 activity, and the results were correlated with histological analysis of plaque size, macrophage content, and collagen accumulation nih.gov. This integrated approach demonstrated that MMP-13 inhibition reduced MMP-13 activity in plaques and significantly increased plaque interstitial collagen content, without affecting macrophage content or plaque size nih.gov. Similarly, in arthritis models, imaging probes for MMP-12 and MMP-13 activities have been used to monitor enzyme activity and correlate it with disease severity, providing a tool to monitor the efficacy of MMP inhibitors researchgate.net.

Advanced Research Directions and Future Perspectives for Mmp13 in 1

Elucidation of MMP-13 Function through Genetic Manipulation Models

Genetic manipulation models, particularly in mice, have been instrumental in dissecting the specific roles of MMP-13 in development and disease. These models allow researchers to study the consequences of either removing or increasing MMP-13 expression, providing insights that complement pharmacological inhibition studies.

Insights from Constitutive and Conditional MMP-13 Knockout Models

Constitutive MMP-13 knockout mice, where the Mmp13 gene is deleted throughout the organism from conception, have revealed critical roles for MMP-13 in skeletal development. Studies using these models have shown profound defects in growth plate cartilage development, characterized by markedly increased hypertrophic domains and delayed endochondral ossification pnas.orgresearchgate.net. This delay in ossification is largely transient, but cartilaginous growth plate abnormalities can persist into adulthood, phenocopying certain human hereditary chondrodysplasias pnas.org. The absence of MMP-13 leads to significant interstitial collagen accumulation, partly due to a lack of appropriate collagenase-mediated cleavage that normally occurs in growth plates and primary ossification centers pnas.org. In the context of osteoarthritis (OA), global knockout of Mmp13 has been shown to prevent articular cartilage erosion in some models d-nb.infonih.gov. However, interpreting results from constitutive knockouts requires caution due to potential compensatory mechanisms by other MMPs or adaptive developmental changes nih.goversnet.org.

Conditional knockout models, which allow for tissue-specific or temporal deletion of Mmp13, offer more refined insights. For instance, conditional knockout mice with loxP sites flanking key exons of the Mmp13 gene are available, enabling Cre-mediated recombination to generate tissue-specific mutants useful for examining ECM remodeling and bone development jax.org. Studies using conditional knockout of Mmp13 in chondrocytes have demonstrated decelerated OA progression, protecting cartilage from proteoglycan loss and structural damage d-nb.infonih.govresearchgate.net. This highlights the specific contribution of chondrocyte-derived MMP-13 to cartilage degradation in OA.

Research using MMP-13 knockout mice has also explored its role in other contexts, such as wound healing and atherosclerosis. In wound granulation tissue, Mmp13 knockout mice showed significantly reduced granulation tissue growth, delayed organization of myofibroblasts, altered microvascular density, and a virtual absence of large vessels at later stages plos.org. In atherosclerosis-susceptible apolipoprotein E-deficient mice lacking MMP-13, plaques contained significantly more interstitial collagen and exhibited thinner, less aligned periluminal collagen fibers compared to wild-type controls, supporting a role for MMP-13 in regulating and organizing collagen in atherosclerotic plaques ahajournals.org.

Studies with Cell-Specific MMP-13 Deletion or Overexpression

Cell-specific genetic manipulations further refine our understanding of MMP-13's localized functions. For example, satellite cell-specific deletion of MMP-13 in mice recapitulated the effects of global MMP-13 ablation on muscle regeneration, growth, and myoblast movement, indicating an essential autocrine source of MMP-13 from satellite cells that regulates their migration and supports postnatal growth and repair cellphysiolbiochem.com.

Overexpression studies have also provided valuable data. Transgenic mice overexpressing Mmp13 have been shown to develop a spontaneous OA-like articular cartilage destruction phenotype, further supporting its critical role in cartilage degradation nih.gov. Overexpression of the osteoblast-specific transcription factor Osterix (Osx), which directly activates the Mmp13 promoter, stimulates MMP-13 expression in mesenchymal cells, highlighting a regulatory pathway for MMP-13 in bone formation plos.org.

These genetic models, both knockout and overexpression, provide crucial in vivo evidence for the specific functions of MMP-13 in various tissues and pathological conditions. This understanding is vital for predicting the potential therapeutic effects and potential off-target consequences of MMP-13 inhibitors like MMP13-In-1.

Interactions of MMP-13 and its Inhibition with Broader Biological Networks

The activity of MMP-13 does not occur in isolation; it is intricately connected with other biological networks, including endogenous inhibitors, signaling molecules, and receptors. Understanding these interactions is crucial for comprehending the full impact of MMP-13 inhibition.

Cross-talk with Endogenous Tissue Inhibitors of Metalloproteinases (TIMPs)

MMP activity is tightly controlled by endogenous tissue inhibitors of metalloproteinases (TIMPs) mdpi.comersnet.org. Four TIMPs (TIMP-1, TIMP-2, TIMP-3, and TIMP-4) exist in human tissues, each containing domains that bind to the active site of MMPs, blocking substrate access mdpi.com. TIMPs bind to MMPs with varying affinities, and the structural basis for this selectivity is an area of ongoing research researchgate.netplos.org. Crystal structures of MMP-TIMP complexes, including MMP-13/TIMP-2, have revealed a conserved core interaction at the MMP active site, along with diverse peripheral interactions that contribute to binding specificity researchgate.netplos.orguni-bielefeld.de.

MMP-13 can be co-endocytosed with TIMP-3 by chondrocytes via the endocytic receptor LRP1, suggesting a mechanism for regulating extracellular levels of both the enzyme and its inhibitor nih.gov. While TIMPs are endogenous inhibitors with potential therapeutic properties, their broad-spectrum inhibition of various MMPs has limited their clinical utility due to side effects nih.govresearchgate.net. Selective MMP-13 inhibitors like this compound aim to overcome this by specifically targeting MMP-13 while minimizing effects on other MMPs regulated by TIMPs.

Modulation of Chemokine, Cytokine, and Growth Factor Bioactivity

Beyond degrading ECM components, MMPs, including MMP-13, can cleave and modulate the activity of a wide range of non-matrix proteins, including chemokines, cytokines, and growth factors mdpi.comersnet.orgnih.gov. This proteolytic activity can either activate or inactivate these signaling molecules, thereby influencing processes such as inflammation, immune responses, angiogenesis, and cell proliferation mdpi.comersnet.org.

For example, MMP-13 can cleave pro-tumor necrosis factor (TNF), leading to the formation of mature, bioactive TNF, which plays a role in inflammatory diseases and can affect epithelial barrier integrity nih.gov. MMP-mediated ECM degradation can also release sequestered growth factors, such as fibroblast growth factors (FGF) and transforming growth factor (TGF), which can promote cell proliferation mdpi.com. MMP-13 has been implicated in promoting cancer angiogenesis by stimulating VEGF-A secretion frontiersin.org. Conversely, certain growth factors and cytokines, such as IL-1, IL-6, and TNF-α, can induce MMP-13 expression, creating a feedback loop mdpi.com. Understanding these complex interactions is crucial for predicting how MMP-13 inhibition might affect the bioavailability and activity of these important signaling molecules.

Engagement with Protease-Activated Receptors (PARs) and Other Signaling Pathways

MMPs, including MMP-13, have been shown to engage with protease-activated receptors (PARs), a class of G protein-coupled receptors that are activated by proteolytic cleavage of their N-terminal exodomain researchgate.netashpublications.orgnih.govmdpi.com. While thrombin is a classical activator of PAR1, MMP-1 and MMP-13 can cleave PAR1 at non-canonical sites, generating distinct tethered ligands that activate biased signaling pathways researchgate.netashpublications.orgnih.gov. This MMP-mediated PAR1 activation can influence cellular behavior and contribute to disease pathologies, such as those in the vasculature researchgate.netashpublications.orgnih.gov.

MMP-13 has also been linked to other signaling pathways. It can modulate C2C12 myoblast migration in vitro cellphysiolbiochem.com. In tooth development and repair, MMP-13 shows mechanistic links with the Wnt signaling pathway mdpi.comfrontiersin.org. Furthermore, MMP-13 expression is regulated by various transcription factors and signaling pathways, including those activated by cytokines and chemokines mdpi.comresearchgate.netresearchgate.net. Research into these interactions helps to build a more complete picture of MMP-13's role in cellular signaling and how its inhibition might impact these cascades.

The advanced research directions outlined above, utilizing genetic models and investigating interactions with broader biological networks, are essential for a comprehensive understanding of MMP-13 function. This knowledge, in turn, is critical for guiding the development and application of selective MMP-13 inhibitors like this compound for therapeutic purposes.

Addressing Challenges in the Development of Highly Selective MMP-13 Inhibitors

The development of matrix metalloproteinase inhibitors (MMPIs) has historically faced significant challenges, primarily due to the high structural similarity of the catalytic sites across different MMP family members. f1000research.comaacrjournals.orgmdpi.com Early, broad-spectrum MMPIs, often based on hydroxamic acid structures that chelate the catalytic zinc ion, demonstrated a lack of selectivity, leading to off-target effects and dose-limiting toxicities such as musculoskeletal syndrome (MSS), which hindered their clinical success. f1000research.commdpi.comnih.govnih.govnih.gov

Overcoming this lack of specificity is crucial for developing effective and safe MMP-13 targeted therapies. Highly selective inhibitors are needed to modulate the activity of MMP-13 in disease states without interfering with the beneficial roles of other MMPs in normal physiological processes like wound healing and immune response. nih.gov

Strategies for Overcoming Pan-MMP Inhibition Tendencies

To circumvent the issues associated with broad-spectrum inhibition, research has shifted towards developing inhibitors that exhibit high selectivity for MMP-13. A key strategy involves moving away from inhibitors that solely target the highly conserved catalytic zinc-binding site. nih.govnih.govresearchgate.net

Emphasis is now placed on targeting secondary binding sites, also known as exosites, which are less conserved among MMP family members and can offer enhanced specificity. nih.govnih.gov The S1' pocket within the catalytic domain of MMP-13, and an additional S1' side pocket unique to MMP-13, have been identified as crucial exosites for achieving selectivity. researchgate.netacs.org Inhibitors designed to bind deeply within these pockets, without necessarily chelating the catalytic zinc ion, have shown promising selectivity profiles. nih.govresearchgate.net

Structure-based drug design, coupled with detailed structure-activity relationship (SAR) studies, plays a vital role in the rational design of selective MMP-13 inhibitors. nih.govresearchgate.netnih.gov By understanding the unique structural features of MMP-13, particularly within its exosite regions, researchers can design compounds that bind with high affinity and specificity to the target enzyme, minimizing interactions with other MMPs. researchgate.netacs.org

Enhancing Target Specificity for Disease-Modifying Outcomes

Enhancing the target specificity of MMP-13 inhibitors is paramount for achieving disease-modifying outcomes, particularly in chronic conditions like osteoarthritis. researchgate.netnih.gov MMP-13 plays a significant role in the irreversible degradation of articular cartilage collagen in OA. nih.govf1000research.comresearchgate.net By selectively inhibiting MMP-13, the goal is to slow down or halt cartilage destruction, thereby modifying the disease progression rather than merely alleviating symptoms. researchgate.netnih.gov

Developing inhibitors that are highly selective for MMP-13 over other collagenases like MMP-1 is essential to avoid unintended consequences on normal collagen turnover. f1000research.com The pursuit of selective MMP-13 inhibitors aims to restore the balance between extracellular matrix synthesis and degradation, preserving tissue integrity and function. patsnap.com This targeted approach holds the potential for developing therapies that offer long-term benefits for patients suffering from debilitating diseases driven by excessive MMP-13 activity.

Emerging Methodologies and Uncharted Territories in MMP-13 Research

Research into MMP-13 inhibition is continually evolving, incorporating advanced methodologies and exploring new avenues to improve therapeutic strategies. These emerging directions aim to gain a more comprehensive understanding of MMP-13's role in disease and develop more effective interventions.

Exploration of Novel Allosteric Sites for MMP-13 Inhibition

Beyond the traditional active site and the well-characterized S1' exosite, the exploration of novel allosteric sites presents an uncharted territory for MMP-13 inhibition. Allosteric inhibitors bind to a site distinct from the enzyme's active site, inducing a conformational change that modulates enzymatic activity. nih.gov This approach can offer advantages in terms of selectivity, as allosteric sites are generally less conserved than active sites. nih.gov

Recent research has identified allosteric MMP-13 inhibitors, such as AQU-019, which bind to sites outside the catalytic domain. researchgate.netnih.govnih.gov Targeting allosteric sites could lead to the development of inhibitors with novel binding modes and potentially improved selectivity profiles compared to active-site directed compounds. Further research is needed to fully characterize potential allosteric sites on MMP-13 and design compounds that can effectively modulate its activity through these interactions.

Development of Dual or Multi-Targeting Therapeutic Strategies

Complex diseases often involve the dysregulation of multiple interconnected pathways. In this context, the development of dual or multi-targeting therapeutic strategies, where a single compound modulates multiple targets simultaneously, is gaining interest. uspceu.com This approach can offer potential advantages, including improved efficacy, reduced likelihood of resistance, and a more favorable safety profile compared to combination therapies with multiple single-target drugs. uspceu.com

While specific examples of this compound as part of a dual or multi-targeting strategy were not found in the search results, the concept is relevant to MMP-13 research, particularly in diseases like cancer or complex inflammatory conditions where multiple MMPs or other proteases contribute to pathogenesis. mdpi.com Future research may explore designing compounds that combine MMP-13 inhibition with the modulation of other relevant targets involved in the same disease pathways, aiming for synergistic therapeutic effects.

Integration of Omics Technologies to Understand MMP-13 Pathways

The integration of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is transforming biological research by providing a comprehensive view of biological systems. nih.govmdpi.comfrontiersin.org Applying these technologies to the study of MMP-13 and its role in disease can provide deeper insights into the complex regulatory networks and pathways in which it participates.

Omics approaches can help to:

Identify novel genes and proteins that regulate MMP-13 expression and activity. wikipedia.orgmdpi.commdpi.com

Uncover post-transcriptional and post-translational modifications affecting MMP-13.

Map the downstream effects of MMP-13 activity on the proteome and metabolome.

Identify biomarkers associated with altered MMP-13 activity in disease states. nih.gov

Understand the interplay between genetic, epigenetic, and environmental factors influencing MMP-13 pathways. mdpi.com

Integrating data from multiple omics layers can help to build comprehensive molecular networks, revealing central signaling hubs and disease mechanisms related to MMP-13 that may not be apparent from single-omics studies. nih.govmdpi.comfrontiersin.org This holistic understanding can facilitate the identification of novel therapeutic targets and the development of more precise interventions targeting MMP-13 pathways. For example, transcriptomic studies have already identified alterations in MMP13 gene expression in diseases like osteoarthritis. nih.gov

Potential Application of Gene Editing and RNA-Based Therapies Targeting MMP-13

Gene editing and RNA-based therapies represent promising avenues for precisely controlling gene expression and protein activity. In the context of targeting MMP-13, these strategies aim to reduce MMP-13 production at the genetic or mRNA level, offering a potentially more specific approach compared to inhibiting the active enzyme with small molecules.

Research into RNA-based therapies targeting MMP-13 has explored the use of small interfering RNAs (siRNAs) and microRNAs (miRNAs). siRNAs are double-stranded RNA molecules that can bind to specific messenger RNA (mRNA) sequences, leading to their degradation and preventing protein translation nih.gov. Studies in surgically induced mouse models of OA have demonstrated that intra-articular injection of MMP-13 siRNA can effectively knock down MMP-13 expression and delay cartilage degradation nih.govnih.gov. One study showed a significant reduction in the histological score at 8 weeks after surgery in the MMP-13 siRNA-treated group compared to controls nih.gov. Another investigation using matrix-targeted nanoparticles for MMP-13 RNA interference in a murine post-traumatic OA model achieved over 80% reduction in MMP-13 expression and provided significant protection of cartilage integrity biorxiv.orgbiorxiv.org.

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression by binding to target mRNAs, leading to translational repression or mRNA degradation. Several miRNAs have been identified that can regulate MMP-13 expression. For instance, miR-27b, miR-411, miR-148a, miR-320, and miR-127-5p have been shown to target MMP-13 in chondrocytes, influencing its expression levels and impacting extracellular matrix components like type II collagen nih.gov. Overexpression of certain miRNAs, such as miR-411 and miR-148a, has been shown to inhibit MMP-13 expression and increase the expression of type II collagen in chondrocytes nih.gov.

Gene editing technologies, particularly CRISPR/Cas9, offer the possibility of directly modifying the MMP13 gene locus to reduce or eliminate MMP-13 expression. Preclinical studies are exploring Cas9-based drugs targeting MMP-13 expression in chondrocytes for OA treatment mdpi.com. One study investigated CRISPR-Cas9 targeting of the MMP13 gene locus, aiming for either gene knockout (KO) or targeted insertion (knock-in, KI) of the gene for tissue inhibitor of metalloproteinases 3 (TIMP3), an endogenous inhibitor of MMPs . Results demonstrated high KO efficiency (up to 95%) of MMP13 in vitro using CRISPR-Cas9 ribonucleoprotein (RNP) delivery, which was maintained over time . Furthermore, exosomes encapsulating CRISPR/Cas9 targeting MMP-13 have been constructed and shown to knock down MMP-13 in chondrocytes and prevent the degradation of type II collagen in vitro and alleviate OA symptoms in a rat model researchgate.netthno.org. The editing efficiency of MMP13 in chondrocytes using CRISPR-Cas9 has been reported to be between 63% and 74%, leading to a significant reduction in secreted MMP-13 protein levels and activity oup.com.

These gene editing and RNA-based strategies represent significant advanced research directions for targeting MMP-13. While small molecule inhibitors like this compound directly target the enzyme's catalytic activity, gene/RNA therapies aim to control the upstream production of MMP-13. Future perspectives may involve further refining the delivery methods for these genetic tools to ensure tissue-specific targeting (e.g., to chondrocytes in OA) and evaluating their long-term efficacy and safety. The insights gained from studying MMP-13 inhibition through various modalities, including small molecule approaches, can inform the development and application of these advanced genetic and RNA-based therapies.

Here is a summary of research findings on RNA-based therapies targeting MMP-13:

Therapy TypeTargetModel SystemKey FindingSource
siRNAMMP-13Surgically induced mouse OAEffective knockdown of MMP-13, delayed cartilage degradation. nih.govnih.gov
siRNAMMP-13Murine post-traumatic OA>80% reduction in MMP-13 expression, significant cartilage protection. biorxiv.orgbiorxiv.org
miRNAMMP-13ChondrocytesRegulation of MMP-13 expression, impact on type II collagen. nih.gov
miRNA (miR-411, miR-148a)MMP-13ChondrocytesInhibition of MMP-13 expression, increased type II collagen. nih.gov

Here is a summary of research findings on Gene Editing therapies targeting MMP-13:

Therapy TypeTargetModel SystemKey FindingSource
CRISPR/Cas9MMP13Chondrocytic cells (in vitro)High knockout efficiency (up to 95%) of MMP13.
CRISPR/Cas9MMP13Exosomes in chondrocytes & rat OA modelKnockdown of MMP-13, prevention of type II collagen degradation, alleviation of OA symptoms in vivo. researchgate.netthno.org
CRISPR/Cas9MMP13ChondrocytesEditing efficiency 63-74%, reduced secreted MMP-13 protein and activity. oup.com

Q & A

Q. How to preemptively address potential biases in this compound’s preclinical validation workflows?

  • Mitigation Strategies :
  • Implement blinding protocols during histological scoring and image analysis .
  • Use randomized block designs in animal studies to control for cage effects .
  • Disclose all conflicts of interest and funding sources in the “Acknowledgments” section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.